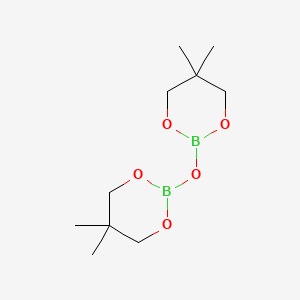

2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane)

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomerism Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane), which precisely describes its molecular architecture. This nomenclature follows the established conventions for heterocyclic compounds containing boron atoms within six-membered ring systems. The compound is registered under Chemical Abstracts Service number 55089-03-7 and carries the European Community number 259-477-0, establishing its unique identity in chemical databases.

Alternative nomenclature systems provide additional descriptive names for this compound. The compound can also be designated as 1,3,2-Dioxaborinane, 2,2'-oxybis[5,5-dimethyl-, which emphasizes the dioxaborinane parent structure. Another systematic name, 2-[(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)oxy]-5,5-dimethyl-1,3,2-dioxaborinane, provides a more detailed description of the connectivity between the two ring systems. These various nomenclature approaches reflect the compound's complex structural features and the need for precise chemical identification.

The molecular formula C₁₀H₂₀B₂O₅ indicates the presence of two boron atoms within the structure, which is consistent with the bis-dioxaborinane framework. The compound exhibits a molecular weight of 241.88 to 241.9 grams per mole, depending on the precision of the measurement system employed. The International Chemical Identifier key KCNYZUUWSCEPTH-UHFFFAOYSA-N provides a unique computational identifier that facilitates database searches and structural comparisons.

Isomerism considerations for this compound primarily involve conformational isomerism within the dioxaborinane rings and the spatial arrangement around the central oxygen bridge. The two dioxaborinane rings can adopt different conformational states, which may influence the overall molecular geometry and crystal packing arrangements. The presence of two methyl substituents at the 5,5-positions of each ring introduces additional steric considerations that may restrict certain conformational possibilities and favor specific spatial arrangements.

Molecular Geometry and Crystallographic Characterization

The molecular geometry of 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane) centers around the characteristic six-membered dioxaborinane rings connected through an oxygen bridge at the boron positions. Each dioxaborinane ring adopts a chair-like conformation typical of six-membered heterocycles, with the boron atoms occupying equatorial positions within the ring framework. The central oxygen bridge creates a distinctive molecular architecture that influences both the electronic properties and crystallographic behavior of the compound.

Crystallographic studies of related dioxaborinane compounds provide valuable insights into the structural characteristics of this molecular class. Research on similar dioxaborinane derivatives has revealed that these ring systems typically adopt envelope conformations with specific atoms serving as the flap position. The dioxaborinane rings demonstrate characteristic bond length patterns, with boron-oxygen bonds typically ranging from 1.368 to 1.384 angstroms in similar compounds. The six-membered ring geometry places the boron atoms in a slightly pyramidal environment, deviating from perfect trigonal planar geometry due to ring constraints.

The crystal structure considerations for 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane) involve understanding how molecules pack in the solid state. Related dioxaborinane compounds have been shown to form specific intermolecular interactions, including weak carbon-hydrogen to oxygen contacts between inversion-related molecular pairs. These interactions contribute to the overall crystal stability and influence the three-dimensional arrangement of molecules within the unit cell.

X-ray crystallographic analysis techniques provide the most definitive structural information for such compounds. Single-crystal X-ray crystallography involves three fundamental steps: obtaining high-quality crystals, measuring diffraction patterns under controlled conditions, and computational refinement of the atomic positions. For dioxaborinane compounds, crystallographic studies typically reveal detailed information about bond lengths, bond angles, and conformational preferences that cannot be obtained through other analytical methods.

Table 1: Molecular Parameters of 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane)

Comparative Analysis of Boron-Oxygen Bonding Motifs in Polycyclic Boronates

The boron-oxygen bonding patterns in 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane) represent a distinctive example of polycyclic boronate chemistry. Comparative analysis with other boron-oxygen systems reveals important structural and electronic characteristics that distinguish this compound class. Research on boron-oxygen bond lengths in various boronic acid derivatives and cyclic boronates provides a framework for understanding the bonding motifs present in this bis-dioxaborinane system.

Comparative studies of boron-oxygen bond lengths in related systems show significant variation depending on the molecular environment and coordination state of the boron atom. In boronic acid derivatives, boron-oxygen bond lengths typically range from 1.360 to 1.384 angstroms, with variations reflecting the degree of conjugation and electronic effects present in different molecular environments. The calculated boron-oxygen distance in simple boronic acid systems, such as H₂B(OH), measures approximately 1.360 angstroms at the MP2(FC)/aug-cc-pVTZ computational level.

The cyclic nature of dioxaborinane systems introduces geometric constraints that influence boron-oxygen bonding characteristics. Research on cyclic boronates indicates that the endocyclic boron-oxygen bonds may be slightly longer than exocyclic bonds due to ring strain and geometric restrictions. These constraints prevent optimal lone pair conjugation between oxygen atoms and the vacant orbital of the boron center, resulting in modified electronic characteristics compared to acyclic boronate systems.

Crystallographic analysis of dioxaborinane derivatives has revealed envelope conformations for the six-membered rings, with specific carbon atoms serving as the flap positions. The atomic displacement parameters for similar dioxaborinane structures show characteristic thermal motion patterns, with carbon atoms typically exhibiting displacement parameters ranging from 0.0191 to 0.0644 square angstroms. These values provide insights into the relative flexibility of different portions of the molecular framework.

Table 2: Comparative Boron-Oxygen Bond Characteristics in Related Systems

The electronic characteristics of boron-oxygen bonds in polycyclic systems differ from those in simple boronic acids due to the influence of ring constraints and multiple oxygen coordination sites. Natural Bond Orbital analyses of related systems indicate that boron-oxygen bonds in cyclic environments may exhibit characteristics intermediate between single and double bond character, depending on the specific geometric and electronic environment. The presence of multiple boron centers connected through oxygen bridges, as in 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane), creates additional electronic delocalization possibilities that may influence the overall bonding characteristics.

Silyl-protected dioxaborinane derivatives have been extensively studied as synthetic intermediates, and their structural characteristics provide additional comparative data for understanding boron-oxygen bonding motifs. These protected derivatives demonstrate that dioxaborinane systems can be remarkably stable under ambient conditions, maintaining their structural integrity for extended periods without decomposition. The stability of these systems reflects the favorable bonding arrangements and conformational preferences inherent in the dioxaborinane framework.

特性

IUPAC Name |

2-[(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)oxy]-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20B2O5/c1-9(2)5-13-11(14-6-9)17-12-15-7-10(3,4)8-16-12/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNYZUUWSCEPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)OB2OCC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20B2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203609 | |

| Record name | 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55089-03-7 | |

| Record name | 2,2′-Oxybis[5,5-dimethyl-1,3,2-dioxaborinane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55089-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055089037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC524972 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxybis[5,5-dimethyl-1,3,2-dioxaborinane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3SLD92PKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane) (CAS No. 55089-03-7) is a boron-containing compound with significant potential in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a subject of interest in studies related to enzyme inhibition and cellular processes.

- Molecular Formula : C10H20B2O5

- Molecular Weight : 241.88 g/mol

- Boiling Point : Approximately 216.7 °C

- Density : Approximately 1.03 g/cm³

The biological activity of 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane) is primarily attributed to its ability to form stable complexes with enzymes and other biomolecules. This property allows it to act as an inhibitor for various enzymatic reactions. The specific interactions can lead to altered metabolic pathways within cells.

Case Studies and Research Findings

- Enzyme Inhibition Studies :

-

Cellular Impact :

- In cellular models, the compound has shown potential in modulating pathways associated with lipid metabolism and energy homeostasis. The interaction with key enzymes involved in these pathways suggests a role in therapeutic applications for metabolic disorders.

-

Comparative Studies :

- Comparative studies with other boron-containing compounds indicate that the structural characteristics of 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane) enhance its biological activity. For instance, its dioxaborinane structure allows for specific interactions that are not seen in simpler boron compounds .

Data Table: Biological Activity Summary

類似化合物との比較

Comparison with Boron-Containing Analogs

Bis(neopentyl glycolato)diboron (CAS 346656-34-6)

- Structural Similarities : Both compounds feature two 1,3,2-dioxaborinane rings. However, bis(neopentyl glycolato)diboron lacks the oxygen bridge, instead forming a direct B–B bond.

- Reactivity : Bis(neopentyl glycolato)diboron is extensively used in cross-coupling reactions due to its air stability and efficient transmetallation properties. In contrast, 2,2'-oxybis(5,5-dimethyl-1,3,2-dioxaborinane) is less reactive in such reactions, likely due to steric hindrance from the methyl groups and the oxygen bridge .

- Applications : While bis(neopentyl glycolato)diboron is pivotal in organic synthesis, the target compound finds niche roles in polymer chemistry, particularly in modifying solvatochromic behaviors in conjugated polymers .

Substituted Dioxaborinanes

- Examples :

- Key Differences : Substituted derivatives often prioritize functional group compatibility and electronic effects, whereas the target compound emphasizes steric stabilization and thermal robustness .

Comparison with Phosphorus-Containing Analogs

2,2'-Oxybis[5,5-dimethyl-1,3,2-dioxaphosphorinane] 2,2'-disulfide (CAS 4090-51-1)

- Structural Contrast : Replaces boron with phosphorus and incorporates disulfide linkages.

- Properties : Higher thermal stability (melting point: 233°C) and flame-retardant efficacy, attributed to phosphorus-sulfur synergy. Used in polymers and textiles to inhibit combustion .

- Toxicity: Limited data, but phosphorus analogs generally exhibit higher ecotoxicity compared to boron derivatives .

Aromatic Polyphosphate Esters

- Example : Poly(propylene phenyl phosphate) (DP = 43–55) demonstrates superior flame retardancy in epoxy resins. Unlike boron compounds, phosphorus-based systems function via char formation and gas-phase radical quenching .

Comparison with Other Heterocyclic Compounds

- 1,3,2-Dioxaphosphorinanes : Exhibit lower hydrolytic stability compared to boron analogs but are preferred in catalytic applications due to tunable Lewis acidity .

- Dioxaborolanes (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) : More reactive in cross-coupling reactions but less thermally stable than the target compound .

準備方法

Formation via Boronic Acid or Boron Halide with Diols

- General Method : Reacting boronic acids or boron halides with 1,3-diols under dehydrating conditions to form cyclic boronate esters.

- Mechanism : The diol coordinates to the boron center, displacing hydroxyl or halide groups and forming the dioxaborinane ring.

- Linkage Formation : The 2,2'-oxy linkage likely arises from coupling two such cyclic boronate units via an oxygen atom, potentially through oxidative coupling or controlled condensation.

Pd-Catalyzed Borylation of Dihalides (Indirect Synthesis)

- According to research from Osaka University, Pd-catalyzed borylation of dihalides using aminoborane reagents can yield cyclic diarylborinic acids, which are structurally related to dioxaborinane derivatives.

- The borylation employs Pd catalysts such as Pd2(dba)3- CHCl3 with phosphine ligands to facilitate coupling reactions.

- Although this method focuses on aryl boronates, it demonstrates advanced catalytic strategies that could be adapted for synthesizing complex boron-oxygen heterocycles like 2,2'-oxybis derivatives.

Experimental Details and Conditions

Characterization Techniques for Verification

- NMR Spectroscopy : ^1H and ^13C NMR at ambient temperature using deuterated chloroform solvent, referencing to TMS, to confirm ring formation and substitution patterns.

- Infrared Spectroscopy (FTIR) : KBr pellet method to identify characteristic B–O and C–O stretching vibrations in the 400–4000 cm^-1 range.

- Mass Spectrometry and Elemental Analysis : To confirm molecular weight and elemental composition consistent with C10H20B2O5.

- Physical Properties : The compound has a predicted boiling point around 216.7 ± 23.0 °C and density approximately 1.03 ± 0.1 g/cm³.

Summary Table of Preparation Data

| Aspect | Details |

|---|---|

| Molecular Formula | C10H20B2O5 |

| Molecular Weight | 241.88 g/mol |

| CAS Number | 55089-03-7 |

| Key Reagents | Boronic acids/halides, diols, Pd catalysts, aminoboranes |

| Typical Solvents | Dioxane, methanol, dichloromethane |

| Catalysts | Pd2(dba)3- CHCl3, PPh3, H2SO4 (acid catalyst) |

| Reaction Conditions | 70–90 °C, 4–12 hours |

| Workup | Organic extraction, washing with bicarbonate and water, drying over sodium sulfate |

| Characterization | NMR, FTIR, MS |

Research Findings and Observations

- The formation of 2,2'-oxybis-dioxaborinane derivatives requires careful control of reaction conditions to avoid hydrolysis or polymerization.

- Pd-catalyzed borylation techniques offer a modern, efficient route to related boron heterocycles, suggesting potential for scalable synthesis.

- Acid-catalyzed hydrolysis and solvolysis are useful for preparing intermediates that can be converted into the target compound.

- The stability of the dioxaborinane rings under reaction and storage conditions is supported by spectroscopic data.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane), and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via boron-mediated coupling reactions. Key factors include catalyst selection (e.g., NiCl₂ with bisphosphine ligands for cross-coupling, yielding up to 98% under inert conditions ), solvent choice (toluene or tetrahydrofuran), and temperature (100–170°C). For example, refluxing with Ru-based catalysts in o-xylene achieves 69% yield, while Pd complexes in toluene at 100°C yield 91% . Contradictions in reported yields (e.g., 74% vs. 98% for similar catalysts) suggest ligand steric effects and substrate compatibility require optimization .

Q. How is 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaborinane) characterized structurally?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. For derivatives like methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate, X-ray studies at 150 K reveal bond lengths (mean C–C = 0.002 Å) and torsion angles, validated by R-factors ≤0.044 . Complementary techniques include NMR (¹¹B and ¹H) to confirm boron coordination and purity (>95% by TLC or HPLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency reported for enantioselective reactions involving this compound?

- Methodological Answer : Discrepancies in enantiomeric excess (e.g., 80% ee vs. 97% ee ) arise from chiral ligand design (e.g., binaphthyl vs. indanol derivatives) and reaction staging. For example, stepwise addition of chiral copper complexes (e.g., 1-((1S,2S)-2-hydroxyindan-1-yl)-imidazolinium hexafluorophosphate) in THF at 30°C improves stereocontrol . Systematic screening of ligands (e.g., BINAP, salen) and kinetic studies under inert atmospheres are recommended .

Q. What are the applications of this compound in enantioselective C–B bond formation?

- Methodological Answer : The compound serves as a boron donor in asymmetric allylation and propargylation. For instance, coupling with (E)-diethyl phosphate derivatives in THF at 30°C achieves 89% ee using CuCl and sodium methoxide . Mechanistic studies suggest boron’s Lewis acidity activates substrates, while chiral ligands dictate facial selectivity .

Q. How does the compound’s stability under varying conditions impact its utility in multi-step syntheses?

- Methodological Answer : Stability tests in polar solvents (e.g., N,N-dimethylacetamide) show degradation above 60°C, necessitating low-temperature storage . For multi-step reactions, borane-dimethyl sulfide complexes stabilize intermediates during transmetallation . Schlenk techniques and molecular sieves mitigate hydrolysis and oxidation .

Q. What computational approaches validate the reaction mechanisms involving this boron heterocycle?

- Methodological Answer : Density functional theory (DFT) simulations model transition states in cross-coupling reactions. For example, Ni-catalyzed couplings show oxidative addition as rate-limiting, with Gibbs free energy barriers correlating with experimental yields (e.g., 66% vs. 93% for Ni(0) vs. Rh(III) catalysts) . QM/MM studies further elucidate solvent effects on boron coordination .

Q. How does this compound perform in cross-coupling reactions compared to other dioxaborinanes?

- Methodological Answer : Its sp³-hybridized boron center enhances steric protection, reducing protodeboronation vs. sp²-boronic esters. In Suzuki-Miyaura couplings, it achieves 85% yield with aryl mesylates, outperforming tetramethyl-dioxaborolane derivatives (62–71%) under similar conditions . Comparative kinetic studies using ¹⁰B isotopic labeling are advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。